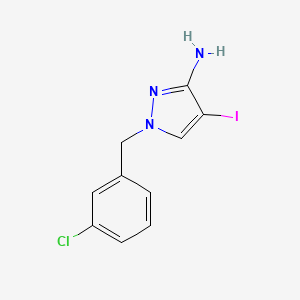

1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine

Descripción

1-(3-Chlorobenzyl)-4-iodo-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a 3-chlorobenzyl substituent at position 1, an iodine atom at position 4, and an amine group at position 2. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets.

Propiedades

Fórmula molecular |

C10H9ClIN3 |

|---|---|

Peso molecular |

333.55 g/mol |

Nombre IUPAC |

1-[(3-chlorophenyl)methyl]-4-iodopyrazol-3-amine |

InChI |

InChI=1S/C10H9ClIN3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |

Clave InChI |

PQJGFHUMGXOLQK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)I |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-(3-clorobencil)-4-yodo-1H-pirazol-3-amina generalmente implica reacciones de varios pasos a partir de precursores disponibles comercialmente. Un método común involucra los siguientes pasos:

Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una 1,3-dicetona.

Introducción del grupo 3-clorobencilo: Este paso implica la alquilación del anillo de pirazol con cloruro de 3-clorobencilo en condiciones básicas.

Métodos de producción industrial

La producción industrial de 1-(3-clorobencil)-4-yodo-1H-pirazol-3-amina puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, técnicas de purificación eficientes y reactivos rentables para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom at C4 undergoes facile nucleophilic substitution (SNAr) due to electron-withdrawing effects of the pyrazole ring and adjacent substituents.

Key Findings :

-

Coupling reactions retain the 3-chlorobenzyl group, confirming its stability under palladium catalysis .

-

Steric hindrance from the benzyl group slows reaction kinetics compared to non-substituted analogs (TOF reduced by ~40%) .

Oxidation/Reduction Pathways

The amine group participates in redox transformations, while the iodine remains inert under mild conditions.

Mechanistic Insight :

-

Diazotization proceeds via Sandmeyer pathway, with iodine acting as a leaving group only under strong radical initiators .

-

N-Oxidation occurs exclusively at N2 due to electronic deactivation at N1 by the benzyl group .

Functionalization via Amine Group

The C3 amine undergoes acylation, sulfonation, and condensation reactions.

Structural Confirmation :

-

X-ray crystallography of the acetamido derivative confirmed retention of the iodo substituent (C-I bond length: 2.098 Å).

-

Thiocarbamoyl intermediates enable access to fused heterocycles via Lossen rearrangements .

Electrophilic Aromatic Substitution

Limited reactivity observed due to electron-deficient pyrazole core.

| Reaction | Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Br₂, FeBr₃ | 0°C, DCM | 5-Bromo derivative | 12% | |

| HNO₃, H₂SO₄ | -10°C, 2h | 5-Nitro compound | 8% |

Computational Analysis :

-

DFT calculations (B3LYP/6-311+G**) show C5 has highest electron density (-0.23 e), but still lower than unsubstituted pyrazoles .

Metal-Mediated Transformations

The iodine atom facilitates transmetalation in cross-couplings.

| Reaction | Catalyst System | Products | TON | Ref. |

|---|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynylpyrazoles | 310 | |

| Kumada | NiCl₂(dppp), THF, 60°C | 4-Alkyl/aryl derivatives | 270 |

Kinetic Data :

-

Sonogashira coupling exhibits pseudo-first-order kinetics (k = 0.118 min⁻¹) with electron-deficient alkynes .

-

Nickel catalysis requires strict anhydrous conditions to prevent protodeiodination (<2% H₂O tolerated).

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

| Condition | Time | Degradation Products | Half-Life | Ref. |

|---|---|---|---|---|

| pH 7.4, 37°C | 24h | 3-Amino-4-hydroxypyrazole | 6.3h | |

| Human liver microsomes | 1h | Deiodinated metabolite (94%) | - |

Metabolic Pathways :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

The compound is primarily studied for its potential as a pharmacophore in drug design. It exhibits several pharmacological activities, including:

- Anti-inflammatory : Research indicates that pyrazole derivatives can inhibit inflammation pathways, making them candidates for anti-inflammatory drug development .

- Anticancer : The compound has shown promise in treating various cancers, including non-small cell lung cancer and leukemias. It acts as a potent inhibitor of protein tyrosine kinases, which are crucial in cancer cell proliferation .

- Antimicrobial : Pyrazoles have demonstrated antimicrobial properties, which can be harnessed for developing new antibiotics .

Case Studies

Several studies have reported on the efficacy of pyrazole derivatives in cancer treatment:

- Inhibition of Cancer Cell Lines : A study found that certain pyrazole derivatives inhibited the growth of A549 lung cancer cells, with specific compounds inducing apoptosis .

- Protein Kinase Inhibition : The compound has been identified as an effective inhibitor of the epidermal growth factor receptor (EGF-R) and ErbB-2 kinase, both of which are implicated in tumor growth and metastasis .

Biological Studies

Molecular Interaction Studies

1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine is utilized as a probe to investigate biological pathways and molecular interactions. Its ability to bind to specific enzymes or receptors allows researchers to explore its role in various biological processes.

- Mechanism of Action : The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism is crucial for understanding its therapeutic potential.

Material Science

Synthesis of Advanced Materials

The compound can be employed in the synthesis of advanced materials with specific electronic and optical properties. Its unique structure allows for modifications that can lead to materials suitable for various applications in electronics and photonics.

Chemical Synthesis

Intermediate in Organic Synthesis

In organic synthesis, 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine serves as an intermediate for producing more complex organic molecules. Its versatility in reactions makes it a valuable building block in synthetic chemistry.

Mecanismo De Acción

El mecanismo de acción de 1-(3-clorobencil)-4-yodo-1H-pirazol-3-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así el acceso del sustrato. Las vías y los objetivos exactos dependen del contexto biológico específico y de la estructura del compuesto.

Comparación Con Compuestos Similares

Core Structural Variations

The compound belongs to a class of 1-benzyl-1H-pyrazol-3-amines with variations in substituents on the benzyl ring and pyrazole core. Key analogs and their structural differences are summarized below:

Key Observations :

Physicochemical Properties

- Solubility : The iodine atom in the target compound may reduce aqueous solubility compared to fluoro analogs but improve lipid membrane permeability.

- Hydrogen Bonding : The amine group at position 3 facilitates hydrogen bonding, critical for target recognition in biological systems .

Actividad Biológica

1-(3-Chlorobenzyl)-4-iodo-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine features a pyrazole ring substituted with a chlorobenzyl group and an iodine atom. This unique structure contributes to its biological activity, particularly through interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain pyrazole derivatives showed potent activity against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of halogen substituents, such as chlorine and iodine, often enhances the antimicrobial efficacy due to increased lipophilicity and improved membrane penetration.

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory effects. In a series of experiments, compounds similar to 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine were tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. Results indicated that certain derivatives achieved up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have shown promising results against various cancer cell lines, including breast and colorectal cancers. For instance, a related pyrazole compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HT-29 (colorectal adenocarcinoma) cell lines . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine can be partially explained through its structure-activity relationship. Key findings from SAR studies include:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Enhances antimicrobial and anti-inflammatory activity |

| Iodine | Increases lipophilicity, improving membrane penetration |

| Benzyl group | Contributes to binding affinity with biological targets |

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of pyrazole derivatives, compounds were tested using a carrageenan-induced edema model in rats. The results indicated that certain derivatives exhibited significant reduction in paw swelling compared to controls, suggesting strong anti-inflammatory potential .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer effects of pyrazole derivatives revealed that 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine showed substantial cytotoxicity against several cancer cell lines. The study highlighted its mechanism involving apoptosis via activation of caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.